molecular formula C9H8BrFO3 B14761217 5-Bromo-2-ethoxy-3-fluorobenzoic acid

5-Bromo-2-ethoxy-3-fluorobenzoic acid

Cat. No.: B14761217
M. Wt: 263.06 g/mol
InChI Key: RWPJBJFUDFBOFO-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-fluorobenzoic acid typically involves the bromination, fluorination, and ethoxylation of benzoic acid derivatives. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination, reduction, deamination, separation, and hydrolysis to yield the target product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-fluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, fluorine, and ethoxy compounds. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-2-ethoxy-3-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the bromine and fluorine atoms participate in reactions with electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-3-fluorobenzoic acid is unique due to its specific combination of bromine, ethoxy, and fluorine substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

5-bromo-2-ethoxy-3-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

RWPJBJFUDFBOFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)C(=O)O

Origin of Product

United States

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